10-Bromo-3,6-dimethylphenanthren-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-3,6-dimethylphenanthren-9-amine is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry. The presence of bromine and amine groups in this compound makes it a valuable intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-3,6-dimethylphenanthren-9-amine typically involves multi-step organic reactions. One common method is the bromination of 3,6-dimethylphenanthrene, followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The amination step involves the reaction of the brominated intermediate with ammonia or an amine under suitable conditions, such as elevated temperatures and the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-Bromo-3,6-dimethylphenanthren-9-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amine group can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Phenanthrene derivatives with various functional groups.
Oxidation: Phenanthrenequinone derivatives.
Reduction: Reduced amines or hydrocarbons.
Scientific Research Applications
10-Bromo-3,6-dimethylphenanthren-9-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 10-Bromo-3,6-dimethylphenanthren-9-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and amine groups allows for interactions with nucleophilic and electrophilic sites in biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-9,10-phenanthrenediol
- 3,6-Dibromophenanthrene-9,10-dione
- 9-Bromo-3-(dimethylamino)phenanthrene
Uniqueness
10-Bromo-3,6-dimethylphenanthren-9-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C16H14BrN |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
10-bromo-3,6-dimethylphenanthren-9-amine |
InChI |
InChI=1S/C16H14BrN/c1-9-3-5-11-13(7-9)14-8-10(2)4-6-12(14)16(18)15(11)17/h3-8H,18H2,1-2H3 |
InChI Key |
VMCXEDUTNDSOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C3=C2C=C(C=C3)C)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.